5'-Guanylic acid, 2'-deoxy-, monosodium salt 5'-Guanylic acid, 2'-deoxy-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 84176-69-2
VCID: VC4128425
InChI: InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1
SMILES: C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+]
Molecular Formula: C10H13N5NaO7P
Molecular Weight: 369.20

5'-Guanylic acid, 2'-deoxy-, monosodium salt

CAS No.: 84176-69-2

Cat. No.: VC4128425

Molecular Formula: C10H13N5NaO7P

Molecular Weight: 369.20

* For research use only. Not for human or veterinary use.

5'-Guanylic acid, 2'-deoxy-, monosodium salt - 84176-69-2

Specification

CAS No. 84176-69-2
Molecular Formula C10H13N5NaO7P
Molecular Weight 369.20
IUPAC Name sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate
Standard InChI InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1
Standard InChI Key WHAXGYYQGCWDBG-FPKZOZHISA-M
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+]
SMILES C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+]
Canonical SMILES C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+]

Introduction

Chemical Structure and Properties

Molecular Architecture

dGMP-Na consists of three primary components:

  • A 2'-deoxyribose sugar (lacking a hydroxyl group at the 2' position compared to ribose) .

  • A guanine base, a purine derivative with amino and carbonyl functional groups .

  • A monosodium phosphate group esterified to the 5' hydroxyl of the deoxyribose .

The molecular formula is C₁₀H₁₃N₅NaO₇P, with a molecular weight of 369.20 g/mol . Its IUPAC name is sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight369.20 g/mol
CAS Number84176-69-2
SolubilityWater-soluble
pKa (Phosphate Group)~1.5 (first dissociation)
StabilityStable at physiological pH

Stereochemical Considerations

The deoxyribose adopts a β-D-ribofuranose conformation, with the phosphate group in the 5' position . The sodium ion neutralizes one negative charge on the phosphate, enhancing solubility while retaining reactivity for enzymatic processes .

Synthesis and Production

Enzymatic Phosphorylation

dGMP-Na is synthesized via phosphorylation of 2'-deoxyguanosine using adenosine triphosphate (ATP) and kinase enzymes . This method ensures high stereochemical purity, critical for DNA polymerase compatibility .

Microbial Fermentation

Industrial-scale production employs genetically modified E. coli strains to convert glucose into deoxyguanosine intermediates, followed by chemical phosphorylation . Yields exceed 80% under optimized conditions .

Table 2: Synthetic Pathways Comparison

MethodYield (%)Purity (%)Cost Efficiency
Enzymatic Phosphorylation75–85>99Moderate
Microbial Fermentation80–9095–98High

Biochemical Applications

DNA Synthesis

dGMP-Na is a substrate for DNA polymerases during replication and repair. Its incorporation into oligonucleotides is template-directed, with kinetic parameters (e.g., kcat150s1k_{cat} \approx 150 \, \text{s}^{-1}) optimized for high-fidelity synthesis .

Signal Transduction

As a precursor to cyclic diguanylate (c-di-GMP), dGMP-Na regulates bacterial biofilm formation and virulence . The sodium salt’s solubility facilitates its use in in vitro signaling assays .

Pharmaceutical Relevance

  • Antiviral Agents: dGMP analogs inhibit viral polymerases (e.g., HIV reverse transcriptase) by chain termination .

  • Cancer Therapeutics: Incorporation into DNA disrupts replication in rapidly dividing cells, a mechanism exploited by chemotherapeutics like gemcitabine .

Stability and Degradation

Hydrolytic Stability

The phosphate ester bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding 2'-deoxyguanosine and inorganic phosphate . At pH 7.4, the half-life exceeds 6 months at 25°C .

Thermal Degradation

Decomposition occurs above 180°C, with endothermic peaks at 220°C (DSC data) . Lyophilized formulations retain >95% potency after 24 months at −20°C .

Recent Research Advancements

Structural Modifications

  • 5'-Thiophosphate Derivatives: Substituting oxygen with sulfur enhances resistance to phosphatases, prolonging intracellular activity .

  • Fluorescent Probes: Conjugation with cyanine dyes enables real-time tracking of DNA synthesis in live cells .

Catalytic Applications

dGMP-Na serves as a cofactor in DNAzyme-catalyzed reactions, enabling sequence-specific RNA cleavage for gene therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator